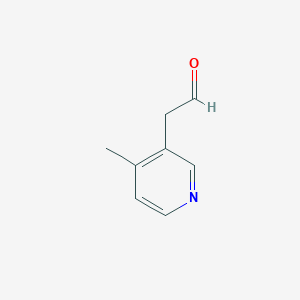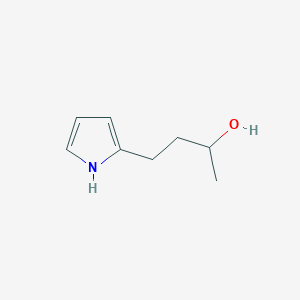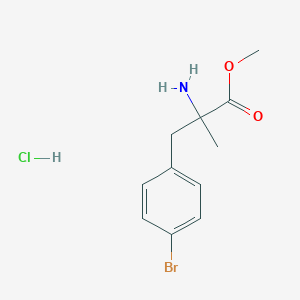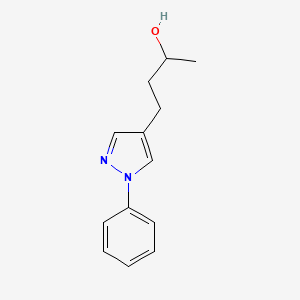
4-(1-Phenyl-1h-pyrazol-4-yl)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by a phenyl group attached to a pyrazole ring, which is further connected to a butanol chain. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol typically involves the reaction of 1-phenyl-1H-pyrazole with butan-2-ol under specific conditions. One common method involves the use of strong bases to facilitate the reaction. For instance, the retro-Claisen reaction of related 3-monosubstituted acetylacetone can be employed to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and nitrating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol has a wide range of scientific research applications:
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with muscarinic receptors, leading to sympathoinhibitory, hypotensive, and antihypertensive effects . The compound may also modulate nitric oxide signaling pathways, contributing to its biological activities.
類似化合物との比較
Similar Compounds
- 4-(1H-Pyrazol-1-yl)butan-2-amine
- 4-(2-(1H-pyrazol-1-yl)ethoxy)phenylboronic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
4-(1-Phenyl-1H-pyrazol-4-yl)butan-2-ol stands out due to its unique combination of a phenyl group and a pyrazole ring attached to a butanol chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C13H16N2O |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
4-(1-phenylpyrazol-4-yl)butan-2-ol |
InChI |
InChI=1S/C13H16N2O/c1-11(16)7-8-12-9-14-15(10-12)13-5-3-2-4-6-13/h2-6,9-11,16H,7-8H2,1H3 |
InChIキー |
NBJKSKHFEFTAOL-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CN(N=C1)C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


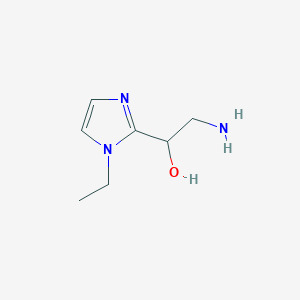
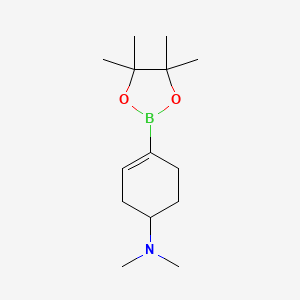
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13555807.png)
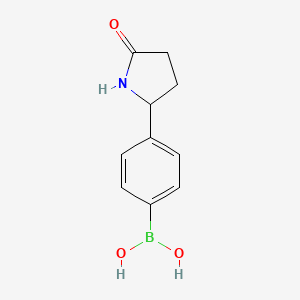
![3-Bromo-7-cyclopropyl-2-methylimidazo[1,2-a]pyridine](/img/structure/B13555819.png)
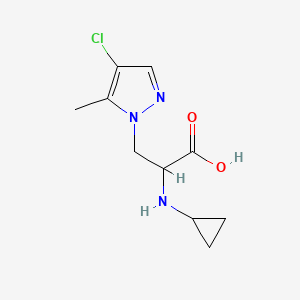

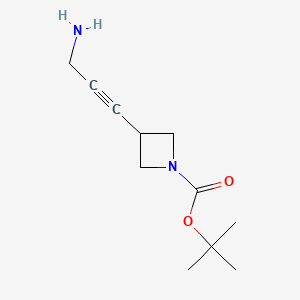
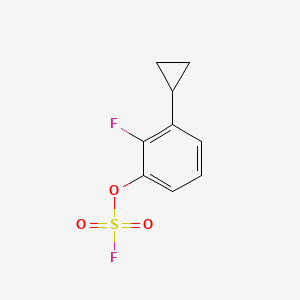
![(2S,4R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13555834.png)

